Head-to-Head Potency Comparison Against Gallium-Resistant Lung Adenocarcinoma: Compound 5476423 vs. Analog 7919469 vs. GaAcAc Baseline
In the primary screening study that identified this compound series, compound 5476423 demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant (R) human lung adenocarcinoma A549 cells compared to the gallium acetylacetonate (GaAcAc) baseline. Critically, the closest in-series comparator, compound 7919469, achieved only a 13-fold potency increase under identical conditions [1]. Furthermore, when combined with GaAcAc, compound 5476423 enhanced GaAcAc efficacy by 2-fold against R-cells, versus only 1.2-fold enhancement by analog 7919469 [1]. This 6.2-fold differential in potency enhancement between the two lead compounds within the same virtual screening series constitutes direct, quantifiable evidence that the N5-(4-chlorobenzyl)/C3-phenyl substitution pattern of compound 5476423 confers superior gallium-resistance circumvention activity.
| Evidence Dimension | Fold-increase in anti-proliferative potency vs. GaAcAc in gallium-resistant A549 (R) cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc; 2-fold enhancement of GaAcAc efficacy in combination |
| Comparator Or Baseline | Compound 7919469: 13-fold increased potency vs. GaAcAc; 1.2-fold enhancement of GaAcAc efficacy in combination |
| Quantified Difference | 6.2-fold greater potency enhancement for target compound vs. 7919469; 1.7-fold greater combination efficacy enhancement |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cell line; anti-proliferative assay (Bioorg Med Chem Lett. 2014;24:4553-6) |
Why This Matters
This 6.2-fold potency differential directly demonstrates that even structurally similar pyrazolo[4,3-c]quinoline analogs cannot substitute for compound 5476423 in the gallium-resistance circumvention application, making verified procurement essential for reproducible AXL-pathway studies.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. PMID: 25131538. View Source
